

# In-Depth Technical Guide: Safety and Handling of 3-Phenoxyphenylacetonitrile

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## Compound of Interest

Compound Name: 3-Phenoxyphenylacetonitrile

Cat. No.: B179426

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This guide provides comprehensive safety and handling information for **3-Phenoxyphenylacetonitrile** (CAS No. 51632-29-2), a key intermediate in the synthesis of various commercial products, including pyrethroid insecticides.<sup>[1][2]</sup> Adherence to these protocols is critical to ensure laboratory safety and experimental integrity.

## Chemical Identification and Physical Properties

**3-Phenoxyphenylacetonitrile** is an organic compound that typically appears as a liquid under standard conditions.<sup>[1]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO	[2][3]
Molecular Weight	209.24 g/mol	[2][3]
CAS Number	51632-29-2	[2][3]
Appearance	Colorless to orange viscous liquid/oil	[1][2]
Boiling Point	137 °C at 0.3 mmHg (41 Pa)	[2]
Density	1.124 g/mL at 25 °C	[2]
Refractive Index	n <sub>20</sub> /D 1.578	[2]
Flash Point	>110 °C (>230 °F)	[2]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate.[2] Likely exhibits moderate solubility in other organic solvents, with limited solubility in water.[1]	
Storage Temperature	Room Temperature, sealed in a dry environment.[2]	

## Hazard Identification and GHS Classification


**3-Phenoxyphenylacetonitrile** is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritation	Category 3	H335: May cause respiratory irritation

(Source: Aggregated GHS information from multiple suppliers.[3])

Signal Word: Warning[3]

Pictograms:[3]

 alt text

## Toxicological Data

While specific quantitative toxicological data (LD50/LC50) for **3-Phenoxyphenylacetonitrile** is not readily available in the public domain, the GHS classification indicates significant hazard upon acute exposure.[4][5] A structurally related compound, (3-Phenoxyphenyl)methanol, has a reported oral LD50 in rats of 1496 mg/kg.[6] Given the nitrile group, exposure should be treated as potential cyanide poisoning, with symptoms possibly delayed pending metabolic conversion to cyanide.[5][7]

## Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **3-Phenoxyphenylacetonitrile**.

## Engineering Controls

- Work should be conducted in a well-ventilated chemical fume hood.
- Ensure easy access to an eyewash station and a safety shower.

## Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection:
  - Wear chemical-resistant gloves (e.g., nitrile rubber).
  - A lab coat or chemical-resistant apron should be worn.
  - Ensure skin is fully covered.
- Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

## General Hygiene Practices

- Avoid contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly after handling.

## First Aid Measures

Exposure Route	First Aid Procedure
Ingestion	If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.
Skin Contact	Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact	Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
Inhalation	Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

Note to Physician: Treat symptomatically. Exposure should be considered as potential cyanide poisoning.[7]

## Fire and Explosion Hazards

- Flammability: Combustible liquid.[6]
- Flash Point: >110 °C (>230 °F)[2]
- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
- Hazardous Combustion Products: Emits toxic fumes of hydrogen cyanide and nitrogen oxides when heated to decomposition.[8]

- Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

## Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.<sup>[2]</sup>
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a permitted hazardous waste facility. Do not allow it to enter drains or waterways.

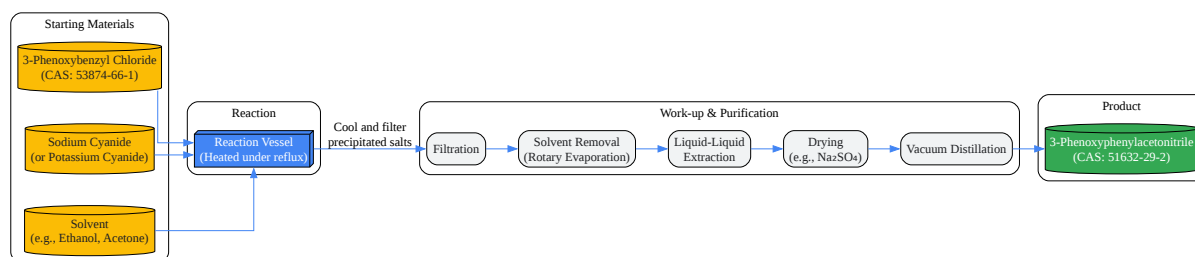
## Chemical Reactivity and Incompatibilities

- Stability: Stable under normal storage conditions.
- Incompatible Materials:
  - Strong Oxidizing Agents: May react violently.
  - Strong Acids: Can cause hydrolysis of the nitrile group to a carboxylic acid, potentially generating heat.<sup>[9]</sup> Reaction with strong acids like nitric acid or sulfuric acid should be avoided.
  - Strong Bases: Can catalyze hydrolysis of the nitrile group.<sup>[9]</sup>

## Experimental Protocols

### Synthesis of 3-Phenoxyphenylacetonitrile from 3-Phenoxybenzyl Chloride

This procedure outlines the synthesis of **3-Phenoxyphenylacetonitrile** via nucleophilic substitution of 3-phenoxybenzyl chloride with a cyanide salt.



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Caption: Synthesis of **3-Phenoxyphenylacetonitrile**.

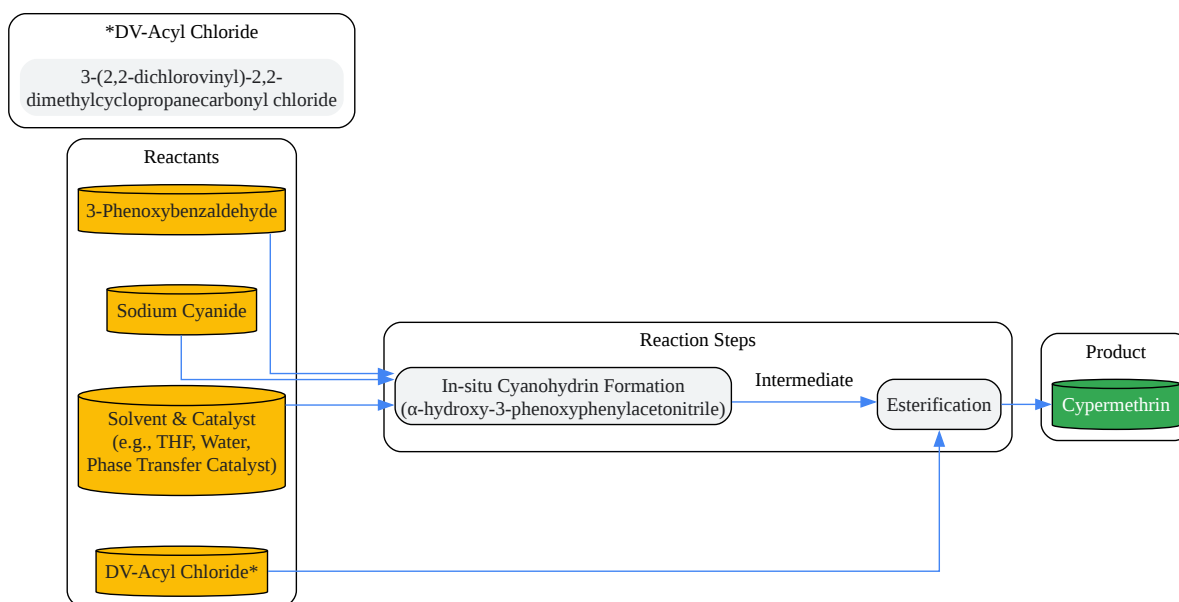
#### Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-phenoxybenzyl chloride, sodium or potassium cyanide, and a suitable solvent such as ethanol.[9]
- **Reaction:** Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
- **Work-up:**
  - Cool the reaction mixture and filter to remove the inorganic salts.
  - Remove the solvent from the filtrate under reduced pressure.
  - Take up the residue in an organic solvent (e.g., diethyl ether) and wash with water.

- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).
- Purification: Purify the crude product by vacuum distillation to yield pure **3-Phenoxyphenylacetonitrile**.

## Use in Pyrethroid Synthesis (Example: Cypermethrin)

**3-Phenoxyphenylacetonitrile** is a precursor to the alcohol moiety in many pyrethroids. In a common one-pot synthesis of cypermethrin, the cyanohydrin ( $\alpha$ -hydroxy-**3-phenoxyphenylacetonitrile**) is formed in situ from 3-phenoxybenzaldehyde and sodium cyanide, and then immediately esterified.





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Caption: One-pot synthesis of Cypermethrin.

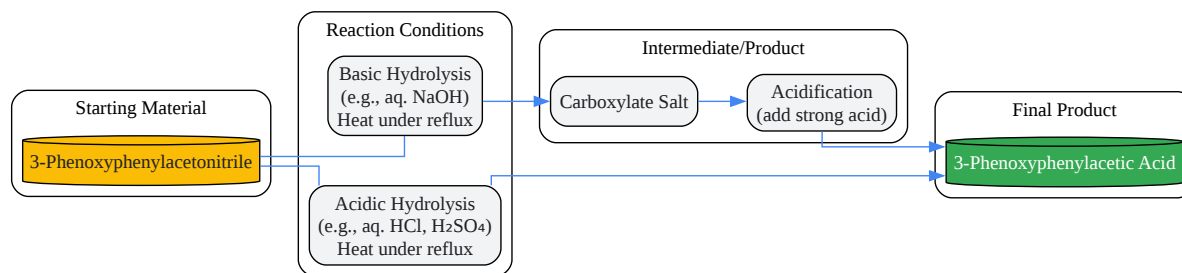
Methodology (based on a published patent):

- **Reaction Setup:** In a reaction vessel, dissolve sodium cyanide and a phase-transfer catalyst in water.
- **Addition of Aldehyde:** Add 3-phenoxybenzaldehyde and a solvent like n-hexane, and stir at 25-30 °C for 30 minutes.
- **Esterification:** Cool the mixture to approximately 16 °C and add DV-acyl chloride. The temperature will rise. Maintain the temperature at around 20 °C.
- **Reaction Monitoring:** Monitor the reaction until the concentration of 3-phenoxybenzaldehyde is  $\leq 0.1\%$ .
- **Work-up:**
  - Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
  - Wash the upper organic layer with water.
  - Remove the solvent under vacuum to obtain the cypermethrin product.

(This is a summarized protocol based on patent literature and should be adapted with appropriate laboratory safety measures.[10])

## Hydrolysis to 3-Phenoxyphenylacetic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.



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Caption: Hydrolysis of **3-Phenoxyphenylacetonitrile**.

Methodology (Acid-Catalyzed):

- Reaction: Heat the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid. [\[9\]](#)[\[11\]](#)
- Work-up: After the reaction is complete, the carboxylic acid can be isolated by cooling the mixture (if it crystallizes) or by extraction with an organic solvent.
- Purification: The crude product can be purified by recrystallization or chromatography.

Methodology (Base-Catalyzed):

- Reaction: Heat the nitrile under reflux with an aqueous base, such as sodium hydroxide solution. This will form the sodium salt of the carboxylic acid. [\[9\]](#)[\[11\]](#)
- Work-up:
  - Cool the reaction mixture.
  - Carefully acidify the solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

- Purification: Collect the precipitated acid by filtration and purify by recrystallization.

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